molecular formula C26H18BrCl2N3OS B297673 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297673
M. Wt: 571.3 g/mol
InChI Key: GEEAWWVXGGIZKW-BUSYEYPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinone derivative that has been synthesized using various methods, and it has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and inflammation. The compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
The thiazolidinone derivative has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential treatment for cancer. The compound has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammatory diseases. In addition, the compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments include its potential for use in cancer research, immunology, and microbiology. The compound has been shown to exhibit a range of biological activities, which makes it a versatile tool for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential for use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its potential for use in immunology and microbiology. Finally, the development of more efficient and cost-effective synthesis methods for this compound is also an important area for future research.

Synthesis Methods

The synthesis of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been achieved using several methods. The most common method involves the reaction of 5-bromoindole-3-carboxaldehyde and 2-(3,4-dichlorophenyl)hydrazinecarbothioamide with methyl acetoacetate in the presence of a base. The resulting thiazolidinone derivative is then purified using column chromatography.

Scientific Research Applications

The thiazolidinone derivative has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. These properties make it a promising candidate for scientific research in the fields of oncology, immunology, and microbiology. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, the compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.

properties

Product Name

5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C26H18BrCl2N3OS

Molecular Weight

571.3 g/mol

IUPAC Name

(5Z)-5-[(1-benzyl-5-bromoindol-3-yl)methylidene]-2-(3,4-dichlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H18BrCl2N3OS/c1-31-25(33)24(34-26(31)30-19-8-9-21(28)22(29)13-19)11-17-15-32(14-16-5-3-2-4-6-16)23-10-7-18(27)12-20(17)23/h2-13,15H,14H2,1H3/b24-11-,30-26?

InChI Key

GEEAWWVXGGIZKW-BUSYEYPBSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)/SC1=NC5=CC(=C(C=C5)Cl)Cl

SMILES

CN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)SC1=NC5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)SC1=NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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